Cas no 2334483-46-2 (Burnettramic acid A)

Burnettramic acid A 化学的及び物理的性質
名前と識別子
-
- (2Z,6R,7As)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(beta-D-mannopyranosyl
- Burnettramic acid A
-
- インチ: 1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-8-5-3-4-6-9-13-18-29(44)20-16-21-30(45)19-14-10-7-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h9,13,27-33,37-39,41,43-47,49-51H,3-8,10-12,14-26H2,1-2H3/b13-9+,35-34-/t27-,28+,29+,30-,31-,32+,33-,37-,38+,39+,41-/m1/s1
- InChIKey: ASMYWQLSJRMDHJ-SYBNBNIJSA-N
- SMILES: O[C@H]1CN2C(/C(=C(/[C@@H](C)C[C@H](C)CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO[C@H]3[C@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)\O)/C([C@@H]2C1)=O)=O
計算された属性
- 水素結合ドナー数: 8
- 氢键受体数量: 12
- 重原子数量: 54
- 回転可能化学結合数: 27
- 複雑さ: 1160
- トポロジー分子極性表面積: 218
- XLogP3: 5.8
Burnettramic acid A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-B2384-1 mg |
Burnettramic acid A |
2334483-46-2 | >95%byHPLC | 1mg |
$581.00 | 2023-09-14 | |
BioAustralis | BIA-B2384-0.25mg |
Burnettramic acid A |
2334483-46-2 | >95% by HPLC | 0.25mg |
$180.00 | 2024-08-16 | |
BioAustralis | BIA-B2384-1mg |
Burnettramic acid A |
2334483-46-2 | >95% by HPLC | 1mg |
$630.00 | 2024-08-16 | |
1PlusChem | 1P01LITB-1mg |
(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(β-D-mannopyranosyloxy)-2,4-dimethyl-14-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione |
2334483-46-2 | ≥95% | 1mg |
$684.00 | 2024-05-23 | |
BioAustralis | BIA-B2384-0.25 mg |
Burnettramic acid A |
2334483-46-2 | >95%byHPLC | 0.25mg |
$166.00 | 2023-09-14 | |
A2B Chem LLC | BA82975-1mg |
(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19-trihydroxy-26-(β-D-mannopyranosyloxy)-2,4-dimethyl-14-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione |
2334483-46-2 | ≥95% | 1mg |
$509.00 | 2024-04-20 |
Burnettramic acid A 関連文献
-
Shou-Mao Shen,Giovanni Appendino,Yue-Wei Guo Nat. Prod. Rep. 2022 39 1803
-
Elizabeth Skellam Nat. Prod. Rep. 2022 39 754
-
Anthony R. Carroll,Brent R. Copp,Rohan A. Davis,Robert A. Keyzers,Michèle R. Prinsep Nat. Prod. Rep. 2022 39 1122
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2019 36 850
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
Burnettramic acid Aに関する追加情報
Recent Advances in the Study of Burnettramic Acid A (2334483-46-2): A Promising Compound in Chemical Biology and Medicine
Burnettramic acid A (CAS: 2334483-46-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This naturally occurring secondary metabolite, first isolated from marine-derived fungi, has demonstrated a range of bioactive properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to Burnettramic acid A, highlighting its potential as a novel therapeutic agent.
The structural complexity of Burnettramic acid A, characterized by its unique polyketide backbone and functional groups, has posed both challenges and opportunities for researchers. Recent synthetic efforts have successfully achieved the total synthesis of Burnettramic acid A, enabling further pharmacological studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. These developments have paved the way for more detailed investigations into its biological activities and mechanisms of action.
One of the most notable findings in recent research is the compound's ability to modulate key signaling pathways involved in inflammation and cancer progression. In vitro studies have shown that Burnettramic acid A can inhibit the NF-κB pathway, a critical regulator of inflammatory responses. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. These findings are supported by molecular docking studies, which indicate strong interactions between Burnettramic acid A and specific protein targets.
Despite these promising results, challenges remain in translating Burnettramic acid A into clinical applications. Issues such as bioavailability, stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on developing derivatives and analogs of Burnettramic acid A to improve its pharmacological properties. Structure-activity relationship (SAR) studies have identified key functional groups that are essential for its bioactivity, providing valuable insights for future drug design.
In conclusion, Burnettramic acid A (2334483-46-2) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse bioactive properties and unique structural features make it a promising candidate for drug development. Continued research efforts, particularly in synthesis optimization and mechanistic studies, will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its applications in medicine.
2334483-46-2 (Burnettramic acid A) Related Products
- 1925459-49-9(6-Bromo-4-chloro-5,7-dimethyl-3-nitroquinoline)
- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 1803598-93-7(2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1805536-50-8(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)
- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)




